1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid
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Overview
Description
1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2,5-dichlorobenzyl chloride reacts with the indazole core in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, various solvents and temperatures.
Major Products Formed:
Oxidized Derivatives: Formation of ketones, aldehydes, or carboxylic acids.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Formation of halogenated, alkylated, or arylated products.
Scientific Research Applications
1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: A compound with a similar dichlorophenyl group but different core structure.
Uniqueness: 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid is unique due to its specific combination of the indazole core and dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
920019-72-3 |
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Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-5-6-12(17)9(7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChI Key |
NZEPLLHOPPAOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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